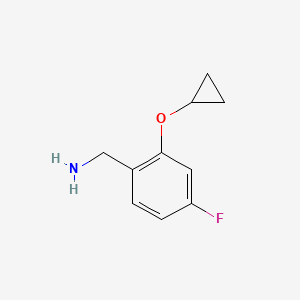

(2-Cyclopropoxy-4-fluorophenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-cyclopropyloxy-4-fluorophenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-8-2-1-7(6-12)10(5-8)13-9-3-4-9/h1-2,5,9H,3-4,6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEXLRSSFJSKQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)F)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 2 Cyclopropoxy 4 Fluorophenyl Methanamine

Retrosynthetic Strategies for (2-Cyclopropoxy-4-fluorophenyl)methanamine

A logical retrosynthetic analysis of this compound suggests several potential disconnections. The primary disconnection severs the C-N bond of the methanamine group, leading back to a functionalized benzylic precursor. This precursor could be a benzylic halide, alcohol, or a carbonyl compound such as an aldehyde or a nitrile.

Another key disconnection involves the ether linkage of the cyclopropoxy group. This bond can be retrosynthetically cleaved to reveal a 2-hydroxy-4-fluorophenyl precursor and a suitable cyclopropyl (B3062369) electrophile.

Based on these disconnections, two primary forward synthetic strategies emerge:

Strategy A: Construction of the 2-cyclopropoxy-4-fluorophenyl moiety first, followed by the introduction and functionalization of the one-carbon unit to form the methanamine group.

Strategy B: Installation of a precursor to the methanamine group on a 4-fluorophenyl ring, followed by the introduction of the cyclopropoxy group at the ortho position.

Strategy A is often preferred due to the potential for the methanamine group or its precursors to interfere with the conditions required for the formation of the cyclopropoxy ether.

Development and Optimization of Synthetic Pathways to this compound

The development of an efficient synthetic pathway for this compound hinges on the effective execution of key bond-forming reactions.

Construction of the 2-Cyclopropoxy-4-fluorophenyl Moiety

The formation of the aryl cyclopropyl ether is a critical step. The Williamson ether synthesis is a classical and widely applicable method for this transformation. researchgate.netnih.gov This reaction involves the O-alkylation of a phenol with a cyclopropyl halide or sulfonate in the presence of a base. researchgate.net

For the synthesis of the 2-cyclopropoxy-4-fluorophenyl moiety, a suitable starting material is 2-fluoro-5-hydroxybenzaldehyde or a related derivative. The phenolic hydroxyl group can be deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a cyclopropyl electrophile, such as cyclopropyl bromide or cyclopropyl tosylate.

Optimization of this reaction often involves screening of bases, solvents, and temperature to maximize the yield and minimize side reactions. Common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydrides (e.g., NaH). The choice of solvent can significantly impact the reaction rate and selectivity. nih.gov

Table 1: Potential Conditions for Williamson Ether Synthesis of 2-Cyclopropoxy-4-fluorophenyl Precursors

| Phenolic Substrate | Cyclopropyl Electrophile | Base | Solvent | Temperature (°C) |

| 2-Fluoro-5-hydroxybenzaldehyde | Cyclopropyl bromide | K₂CO₃ | DMF | 80-120 |

| 2-Fluoro-5-hydroxybenzonitrile | Cyclopropyl tosylate | Cs₂CO₃ | Acetonitrile | 60-80 |

| Methyl 2-fluoro-5-hydroxybenzoate | Cyclopropyl iodide | NaH | THF | 25-60 |

Note: This table represents plausible reaction conditions based on general principles of Williamson ether synthesis and may require further optimization for the specific substrates.

Introduction and Functionalization of the Methanamine Group

Once the 2-cyclopropoxy-4-fluorophenyl scaffold is in place, the next stage involves the introduction of the methanamine group. The choice of method depends on the functional group present on the aromatic ring.

From a Benzaldehyde Precursor:

If the precursor is 2-cyclopropoxy-4-fluorobenzaldehyde (B14827604), reductive amination is a highly effective method for converting the aldehyde to the primary amine. organic-chemistry.orgresearchgate.net This reaction typically involves the condensation of the aldehyde with an ammonia (B1221849) source (e.g., ammonia, ammonium acetate, or hydroxylamine) to form an imine or oxime intermediate, which is then reduced in situ to the desired benzylamine (B48309). google.comorgsyn.org Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. google.com

Table 2: Reductive Amination Conditions for the Synthesis of this compound

| Aldehyde Substrate | Amine Source | Reducing Agent | Solvent |

| 2-Cyclopropoxy-4-fluorobenzaldehyde | NH₄OAc | NaBH₃CN | Methanol |

| 2-Cyclopropoxy-4-fluorobenzaldehyde | NH₃/H₂ | Raney Ni | Ethanol |

| 2-Cyclopropoxy-4-fluorobenzaldehyde | NH₂OH·HCl, then H₂ | Pd/C | Ethanol |

Note: This table illustrates common reagent combinations for reductive amination. The specific conditions would need to be optimized for the substrate.

From a Benzonitrile Precursor:

Alternatively, if the precursor is 2-cyclopropoxy-4-fluorobenzonitrile, the methanamine group can be installed via reduction of the nitrile. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄), borane (BH₃), or through catalytic hydrogenation over catalysts like Raney nickel or palladium on carbon (Pd/C). mdpi.com

Multi-Step Synthesis Design and Efficiency Evaluation

An efficient multi-step synthesis of this compound would ideally start from a commercially available and inexpensive starting material like 3-fluorophenol. A plausible synthetic sequence is outlined below:

Protection and Formylation/Cyanation: The phenolic hydroxyl group of 3-fluorophenol could be protected, followed by ortho-formylation or ortho-cyanation to introduce the precursor to the methanamine group.

O-Cyclopropylation: The protected phenol would then undergo a Williamson ether synthesis with a cyclopropyl halide to introduce the cyclopropoxy group.

Deprotection and Functional Group Transformation: Deprotection of the phenol, if necessary, followed by the conversion of the aldehyde or nitrile to the methanamine would yield the final product.

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. Transition-metal catalysis, in particular, provides powerful tools for key transformations in the synthesis of this compound.

Exploration of Transition-Metal Catalysis

Transition-metal catalysts can be employed in several steps of the synthetic sequence. For instance, copper-catalyzed O-alkylation of phenols with alkylsilyl peroxides has been reported as a method for forming ether linkages under mild conditions. rsc.org

In the context of introducing the methanamine group, transition-metal-catalyzed amination of benzylic alcohols presents a direct and atom-economical alternative to multi-step sequences. google.com Catalysts based on iron, nickel, and ruthenium have been shown to effectively mediate the direct coupling of benzyl alcohols with ammonia or other amine sources through a "borrowing hydrogen" methodology. google.comgoogle.com This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination, with the catalyst facilitating the hydrogen transfer steps.

Table 3: Examples of Transition-Metal Catalyzed Amination of Benzylic Alcohols

| Catalyst System | Amine Source | Reaction Type |

| Iron Complex | Simpler amines | Borrowing Hydrogen |

| Raney Nickel | Aqueous ammonia | N-Alkylation |

| Ruthenium Complexes | Ammonia | Catalytic Amination |

Note: This table highlights catalyst systems that could be adapted for the synthesis of this compound from the corresponding benzylic alcohol.

The development of such catalytic systems for the synthesis of this compound would represent a significant advancement, potentially leading to a more efficient and environmentally benign manufacturing process.

Applications of Organocatalysis and Biocatalysis

The synthesis of this compound can be approached through modern catalytic paradigms that offer high selectivity and milder reaction conditions compared to traditional stoichiometric methods. Both organocatalysis and biocatalysis present viable, state-of-the-art platforms for key transformations in the synthetic sequence, particularly for the creation of the chiral amine center.

Organocatalysis: Organocatalysis provides metal-free alternatives for crucial bond-forming reactions. A potential pathway to this compound involves the asymmetric reductive amination of a precursor aldehyde, 2-cyclopropoxy-4-fluorobenzaldehyde. In this hypothetical route, the aldehyde would condense with an ammonia source to form an intermediate imine. A chiral Brønsted acid or a hydrogen-bond-donating catalyst, such as a planar-chiral bis(thiourea) derivative, could then activate the imine for enantioselective reduction by a mild reducing agent like a Hantzsch ester. thieme-connect.de This approach avoids the use of toxic or heavy metals and can provide access to enantiomerically enriched amines.

Biocatalysis: Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity and under environmentally benign conditions. Several classes of enzymes are well-suited for the synthesis of this compound.

Amine Dehydrogenases (AmDHs): Engineered AmDHs are highly effective for the asymmetric reductive amination of aldehydes or ketones. frontiersin.orgwhiterose.ac.uk A potential biocatalytic route could employ a wild-type or engineered AmDH to directly convert 2-cyclopropoxy-4-fluorobenzaldehyde into the target amine with high conversion and enantiomeric excess, using ammonia and a cofactor like NADH. thieme-connect.de Cofactor recycling is typically achieved using a secondary enzyme system, such as glucose dehydrogenase, making the process highly efficient. thieme-connect.de

Transaminases (TAs): Transaminases, or aminotransferases, are another powerful class of enzymes for chiral amine synthesis. This strategy would involve the conversion of a prochiral ketone precursor, such as 2-cyclopropoxy-4-fluoroacetophenone, into the corresponding amine. The reaction uses an amino donor, often isopropylamine, and the enzyme's pyridoxal phosphate (PLP) cofactor to transfer the amino group, generating the desired chiral product with high optical purity. mendeley.com

Engineered Heme Proteins: While not directly forming the amine, biocatalysts like engineered myoglobins or cytochrome P450s could be applied in the earlier stages of synthesis. These enzymes have been shown to catalyze stereoselective cyclopropanation reactions to form the cyclopropane (B1198618) ring itself, offering a green and highly selective method for constructing the core structure of the molecule. researchgate.netwpmucdn.com

The table below summarizes potential catalytic applications for the synthesis of this compound.

| Catalytic Method | Catalyst Type | Hypothetical Transformation | Potential Advantages |

| Organocatalysis | Chiral Phosphoric Acid / Thiourea (B124793) | Asymmetric reductive amination of 2-cyclopropoxy-4-fluorobenzaldehyde | Metal-free, high enantioselectivity, mild conditions. |

| Biocatalysis | Amine Dehydrogenase (AmDH) | Direct reductive amination of 2-cyclopropoxy-4-fluorobenzaldehyde | Excellent enantioselectivity (>99% ee), mild aqueous conditions, high conversion. thieme-connect.defrontiersin.org |

| Biocatalysis | Transaminase (TA) | Asymmetric amination of 2-cyclopropoxy-4-fluoroacetophenone | High optical purity, established industrial precedent, avoids direct handling of ammonia. mendeley.com |

| Biocatalysis | Nitrile Reductase | Reduction of 2-cyclopropoxy-4-fluorobenzonitrile | Direct conversion from a stable nitrile precursor. |

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and economically viable manufacturing processes. This involves a holistic assessment of the entire synthetic route, from starting materials to final product, with a focus on minimizing environmental impact.

Solvent Selection and Minimization of Waste

Solvent Selection: The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional reductive amination procedures utilize halogenated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), which are associated with significant environmental and health concerns. acsgcipr.org Green chemistry principles advocate for their replacement with more benign alternatives. A review of reductive amination processes shows that greener solvents such as ethyl acetate, 2-methyltetrahydrofuran (2-MeTHF), ethanol, or even water can often be successfully substituted. acsgcipr.orgnih.gov For biocatalytic steps, reactions are typically run in aqueous buffers, which is an inherently green solvent, though co-solvents like dimethyl sulfoxide (DMSO) may be needed to aid substrate solubility.

Minimization of Waste: Waste prevention is a cornerstone of green chemistry. A primary strategy for waste reduction in the synthesis of this compound is the use of catalytic rather than stoichiometric reagents. For instance, the reduction of a nitrile precursor using catalytic hydrogenation (H₂ gas with a Pd, Pt, or Ni catalyst) generates minimal waste. acsgcipr.orgwikipedia.org This contrasts sharply with stoichiometric reductions using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride, which produce significant quantities of inorganic waste that require quenching and disposal. studymind.co.uk Furthermore, designing multi-step syntheses as one-pot or telescopic processes, where intermediates are not isolated, can drastically reduce waste generated from workup and purification steps. nih.gov

Atom Economy and Reaction Sustainability Assessments

Atom Economy: Atom economy (AE) is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction has a 100% atom economy, meaning all atoms from the starting materials are incorporated into the final product.

The final step in synthesizing this compound—the formation of the aminomethyl group—provides a clear example of how reaction choice impacts atom economy. Two plausible hypothetical routes are compared:

Catalytic Hydrogenation of a Nitrile: The reduction of 2-cyclopropoxy-4-fluorobenzonitrile with hydrogen gas is a highly atom-economical addition reaction.

R−C≡N + 2H₂ → R−CH₂NH₂

In this case, all atoms of the nitrile and hydrogen are incorporated into the final product, leading to a theoretical atom economy of 100%. wikipedia.org

Stoichiometric Reductive Amination of an Aldehyde: The reduction of 2-cyclopropoxy-4-fluorobenzaldehyde using sodium borohydride (NaBH₄) and an ammonia source would have a significantly lower atom economy due to the byproducts from the reducing agent.

The following table provides a comparative assessment of the atom economy for these two hypothetical pathways.

| Reaction Pathway | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Catalytic Nitrile Hydrogenation | 2-cyclopropoxy-4-fluorobenzonitrile, Hydrogen (H₂) | This compound | None | 100% |

| Stoichiometric Aldehyde Reduction | 2-cyclopropoxy-4-fluorobenzaldehyde, Ammonia (NH₃), Sodium Borohydride (NaBH₄) | This compound | Sodium and boron salts, water | < 50% (Depends on specific stoichiometry and workup) |

Reaction Sustainability Assessments: Beyond atom economy, a broader sustainability assessment can be conducted using metrics like the E-Factor (Environmental Factor), which calculates the mass ratio of waste to the desired product. nih.gov Catalytic routes, due to their high atom economy and the recyclable nature of the catalyst, typically have much lower E-Factors than stoichiometric processes. A full life-cycle analysis would also consider the energy consumption of the process, the toxicity of reagents, and the origin of starting materials to provide a comprehensive view of the synthesis's sustainability. nih.gov The use of biocatalysis, operating at ambient temperature and pressure, further enhances sustainability by reducing energy demands.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Cyclopropoxy 4 Fluorophenyl Methanamine

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Structure

A thorough search of scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for (2-Cyclopropoxy-4-fluorophenyl)methanamine. Therefore, detailed information on its solid-state molecular structure, such as crystal system, space group, and precise atomic coordinates, is not publicly available at this time.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data and Assignment

¹H, ¹³C, and ¹⁹F NMR are fundamental one-dimensional NMR techniques that provide information about the hydrogen, carbon, and fluorine atoms in a molecule, respectively. The chemical shifts (δ) in these spectra are indicative of the electronic environment of each nucleus.

Specific, experimentally determined ¹H, ¹³C, and ¹⁹F NMR data for this compound are not available in the reviewed scientific literature. Predicted NMR data is available from some sources, but for the purposes of this scientifically rigorous article, only experimentally verified data would be presented.

Table 1: Predicted NMR Data for this compound (Note: The following data is based on computational predictions and has not been experimentally verified.)

| Nucleus | Predicted Chemical Shift Range (ppm) |

|---|---|

| ¹H | Aromatic: ~6.8-7.2, Methylene (-CH₂-): ~3.8, Cyclopropyl (B3062369) (methine): ~3.7, Cyclopropyl (methylene): ~0.6-0.9 |

| ¹³C | Aromatic: ~110-160, Methylene (-CH₂-): ~40, Cyclopropyl (methine): ~55, Cyclopropyl (methylene): ~5 |

2D NMR Techniques for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei within a molecule.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C).

HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton.

A search of the scientific literature did not provide any experimental 2D NMR data for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.

No experimentally determined FT-IR or Raman spectra for this compound could be located in the public domain. However, based on its structure, the following characteristic vibrational bands would be expected:

Table 2: Expected Vibrational Bands for this compound

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

|---|---|---|

| N-H stretch (amine) | 3300-3500 | FT-IR, Raman |

| C-H stretch (aromatic) | 3000-3100 | FT-IR, Raman |

| C-H stretch (aliphatic) | 2850-3000 | FT-IR, Raman |

| C=C stretch (aromatic) | 1450-1600 | FT-IR, Raman |

| C-O stretch (ether) | 1000-1300 | FT-IR, Raman |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. This allows for the determination of the elemental composition of a molecule and can provide insights into its fragmentation pathways under ionization.

While predicted mass data exists, specific experimental HRMS data, including detailed fragmentation pathways for this compound, was not found in the surveyed literature. The predicted exact mass for the protonated molecule [M+H]⁺ is 182.09757 m/z. uni.lu

Chiroptical Properties and Enantiomeric Purity Assessment (if applicable for chiral synthesis)

This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images called enantiomers. The synthesis of a single enantiomer (chiral synthesis) would require assessment of its enantiomeric purity. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or the use of chiral shift reagents in NMR spectroscopy are commonly employed for this purpose.

There is no information available in the scientific literature regarding the chiral synthesis or the analysis of the chiroptical properties (e.g., specific rotation) and enantiomeric purity of this compound.

Mechanistic Insights into Reactions Involving 2 Cyclopropoxy 4 Fluorophenyl Methanamine

Investigation of Reaction Intermediates and Transition States in its Formation

The synthesis of (2-Cyclopropoxy-4-fluorophenyl)methanamine would likely proceed through the reductive amination of its corresponding aldehyde, 2-Cyclopropoxy-4-fluorobenzaldehyde (B14827604). This class of reaction is well-established and generally involves two key stages:

Imine Formation: The reaction initiates with the nucleophilic attack of ammonia (B1221849) (or an ammonia equivalent) on the carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate, which subsequently dehydrates to yield a protonated imine or iminium ion. The transition state for the dehydration step is typically the highest energy barrier in this stage.

Reduction: The imine intermediate is then reduced to the final amine. This is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄). The transition state for this step involves the transfer of a hydride ion to the electrophilic carbon of the imine.

While no specific intermediates for the formation of this compound have been isolated or characterized in published literature, the pathway is inferred from standard, well-documented mechanisms for reductive amination.

Kinetic Studies and Reaction Rate Determinations of this compound Reactions

Specific kinetic data for reactions involving this compound are not available in peer-reviewed sources. However, kinetic studies on the oxidation of other substituted benzylamines provide a framework for understanding potential reaction dynamics. ias.ac.in

For instance, the oxidation of various benzylamines by reagents like cetyltrimethylammonium permanganate (B83412) (CTAP) has been shown to be first-order with respect to both the amine and the oxidizing agent. ias.ac.in A significant kinetic isotope effect is often observed when the benzylic protons are replaced with deuterium, confirming that the cleavage of the α-C-H bond is part of the rate-determining step. ias.ac.in Such reactions are proposed to proceed via a hydride-ion transfer from the amine to the oxidant in this slow step. ias.ac.in

Were this compound to undergo such an oxidation, its reaction rate would be influenced by the electronic effects of the substituents on the phenyl ring.

Table 1: Representative Kinetic Data for Oxidation of Substituted Benzylamines This table presents data for analogous compounds to illustrate kinetic principles, as specific data for this compound is not published.

| Substituent (at para-position) | 10³ k₂ (dm³ mol⁻¹ s⁻¹) |

|---|---|

| OMe | 15.5 |

| Me | 6.31 |

| H | 2.00 |

| F | 1.86 |

| Cl | 0.83 |

Source: Data derived from studies on substituted benzylamine (B48309) oxidation to illustrate electronic effects. ias.ac.in

Elucidation of Substituent Effects on Reactivity (Cyclopropoxy, Fluoro, Amine)

The reactivity of this compound is governed by the interplay of its three key substituents:

Cyclopropoxy Group: Positioned ortho to the aminomethyl group, the cyclopropoxy substituent exerts both steric and electronic effects. Electronically, the oxygen atom acts as a π-donor through resonance, increasing electron density on the aromatic ring. The cyclopropyl (B3062369) ring itself has unique electronic properties, capable of interacting with adjacent π-systems. Sterically, its presence can influence the approach of reagents to the adjacent aminomethyl group and the aromatic ring.

Fluoro Group: Located at the para-position, the fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, it also has a weaker electron-donating resonance effect (+M) due to its lone pairs. In many cases, the inductive effect dominates, deactivating the ring towards electrophilic substitution but stabilizing anionic intermediates.

Amine Group: The primary amine of the aminomethyl group (-CH₂NH₂) is a nucleophilic center and a base. Its reactivity is modulated by the electronic environment of the benzene (B151609) ring. The combined electronic effects of the cyclopropoxy and fluoro substituents will influence the pKa of the amine and its nucleophilicity. In reactions involving the aromatic ring (e.g., electrophilic aromatic substitution), the aminomethyl group is generally considered to be weakly activating and ortho-, para-directing, although this is secondary to the much stronger directing effects of the cyclopropoxy group.

Computational Mechanistic Studies: DFT Calculations and Reaction Pathway Modeling

There are no specific published DFT (Density Functional Theory) calculations or reaction pathway models for this compound. However, computational studies are frequently used to investigate related systems. nih.govresearchgate.netnih.govnih.gov

For a molecule like this, DFT calculations could be employed to:

Model Geometries: Determine the preferred conformations of the molecule, including the orientation of the cyclopropoxy and aminomethyl groups.

Calculate Electronic Properties: Map the molecular electrostatic potential (MEP) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This would likely show high electron density on the amine's nitrogen atom and within the aromatic ring, influenced by the cyclopropoxy group.

Simulate Reaction Pathways: Model the transition states and intermediates for its formation (e.g., via reductive amination) or subsequent reactions. This would provide calculated activation energies, which correlate with reaction rates. For instance, modeling the hydride transfer step would elucidate the structure of the transition state and the influence of the substituents on its stability. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Cyclopropoxy-4-fluorobenzaldehyde |

| Sodium borohydride |

Chemical Transformations and Derivatization of 2 Cyclopropoxy 4 Fluorophenyl Methanamine

Reactions at the Primary Amine Functional Group

The primary amine group (-CH₂NH₂) is a versatile functional handle, readily participating in a wide array of reactions typical of primary amines, including acylation, urea (B33335) and thiourea (B124793) formation, and various nucleophilic substitution and condensation reactions. orgsyn.orgnih.gov

The nucleophilic character of the primary amine allows for straightforward reaction with electrophilic carbonyl and thiocarbonyl compounds to generate corresponding amides, ureas, and thioureas. These functional groups are prevalent in medicinal chemistry, often contributing to crucial drug-receptor interactions. nih.gov

Amide Formation: Amides are readily synthesized by reacting (2-Cyclopropoxy-4-fluorophenyl)methanamine with activated carboxylic acid derivatives like acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base such as triethylamine (B128534) to scavenge the acidic byproduct. hud.ac.ukpulsus.com Alternatively, direct coupling with carboxylic acids can be achieved using standard peptide coupling reagents.

Urea and Thiourea Synthesis: The reaction with isocyanates and isothiocyanates provides a direct route to urea and thiourea derivatives, respectively. nih.govnih.gov This reaction is generally high-yielding and proceeds by the nucleophilic attack of the amine on the central carbon of the isocyanate or isothiocyanate. The synthesis of ureas can also be accomplished using safer phosgene (B1210022) alternatives like N,N'-carbonyldiimidazole (CDI). nih.gov

| Derivative Type | General Reaction | Reactant Class | Key Conditions |

|---|---|---|---|

| Amide | R-COCl + H₂N-R' | Acyl Chlorides | Inert solvent (e.g., CH₂Cl₂), Base (e.g., Et₃N) |

| Urea | R-NCO + H₂N-R' | Isocyanates | Aprotic solvent (e.g., CHCl₃, THF) |

| Thiourea | R-NCS + H₂N-R' | Isothiocyanates | Aprotic solvent (e.g., CHCl₃, THF) |

The primary amine can act as a nucleophile in substitution reactions, for instance, in the alkylation with alkyl halides. However, such reactions can be challenging to control and may lead to mixtures of mono- and di-alkylated products. orgsyn.org

Condensation reactions with aldehydes and ketones yield imines (Schiff bases), which can be subsequently reduced to form secondary amines. This two-step process, known as reductive amination, is a common method for N-alkylation. mdpi.com The stability of the intermediate hemiaminal can be influenced by the solvent, with apolar aprotic solvents sometimes favoring the hemiaminal over the final Schiff base. mdpi.com

Modifications of the Cyclopropoxy Moiety

The cyclopropoxy group, consisting of a cyclopropane (B1198618) ring attached to an oxygen atom, is a distinctive feature of the molecule. The high ring strain and unique electronic properties of the cyclopropyl (B3062369) group can influence its reactivity. wikipedia.orgacs.org

The cyclopropyl group is generally considered to be less susceptible to standard oxidative metabolism compared to other alkyl groups due to the high C-H bond dissociation energy. hyphadiscovery.com However, enzymatic oxidation can occur, sometimes leading to ring-opened metabolites. hyphadiscovery.com The chemical oxidation or reduction of a cyclopropoxy group without affecting other parts of the molecule would require highly specific reagents and conditions, and such transformations are not commonly reported for this specific scaffold.

Aromatic Ring Functionalization of the this compound Scaffold

The benzene (B151609) ring in this compound is substituted with three groups: an aminomethyl group, a fluorine atom, and a cyclopropoxy group. These substituents influence the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comyoutube.com

Directing Effects: Both the cyclopropoxy group (an alkoxy group) and the fluorine atom are ortho-, para-directing groups. The aminomethyl group, after protection, would also be ortho-, para-directing. The fluorine atom is deactivating, while the alkoxy group is activating. The interplay of these electronic effects, along with steric hindrance, will determine the position of an incoming electrophile.

Typical EAS Reactions: Standard electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions could potentially be applied. masterorganicchemistry.comlibretexts.org For example, halogenation could introduce a bromine or chlorine atom onto the ring, likely at a position ortho or para to the activating cyclopropoxy group. Nitration, typically carried out with a mixture of nitric and sulfuric acid, would introduce a nitro group. libretexts.org

It is important to note that the primary amine is basic and will react with the strong acids used as catalysts in many EAS reactions. Therefore, protection of the amine group (e.g., as an amide) is typically required before attempting such transformations.

| Reaction Type | Typical Reagents | Potential Product Feature | Controlling Factors |

|---|---|---|---|

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Introduction of Br or Cl | Directing effects of F, O-cPr, and protected NH₂ |

| Nitration | HNO₃/H₂SO₄ | Introduction of NO₂ | Amine protection required; directing effects |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Introduction of an acyl group | Amine protection required; ring deactivation by F |

Electrophilic Aromatic Substitution Reactions

The benzene ring in this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating cyclopropoxy and aminomethyl groups. The directing effects of these substituents, along with the deactivating but ortho-, para-directing fluorine atom, play a crucial role in determining the regioselectivity of these reactions.

The cyclopropoxy group at the C2 position is a strong activating group and directs incoming electrophiles to the ortho and para positions. The aminomethyl group at C1 is also activating and ortho-, para-directing. The fluorine atom at C4 is a deactivating group due to its high electronegativity, but it directs electrophiles to the ortho and para positions. researchgate.netrsc.org Considering the positions of the existing substituents, the most likely sites for electrophilic attack are C3 and C5. The C6 position is sterically hindered by the adjacent cyclopropoxy group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. youtube.comgoogle.com For instance, nitration of similar aromatic ethers often proceeds with a mixture of nitric and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. mdpi.com Halogenation can be achieved using elemental halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst.

Due to the lack of specific experimental data for the electrophilic aromatic substitution of this compound in the public domain, a representative table of potential reactions and expected major products is provided below based on the known reactivity of analogous compounds.

| Reaction | Reagents and Conditions | Expected Major Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0 °C to rt | (2-Cyclopropoxy-4-fluoro-5-nitrophenyl)methanamine | mdpi.com |

| Bromination | Br₂, FeBr₃, CCl₄ | (5-Bromo-2-cyclopropoxy-4-fluorophenyl)methanamine | google.com |

| Chlorination | Cl₂, AlCl₃, CH₂Cl₂ | (5-Chloro-2-cyclopropoxy-4-fluorophenyl)methanamine | google.com |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃, CS₂ | 1-(5-(Aminomethyl)-4-cyclopropoxy-2-fluorophenyl)ethan-1-one | google.com |

Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Ring

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the C-F bond in this compound is generally robust, derivatization of the aromatic ring, for instance through halogenation as described in the previous section, would provide a handle for various cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. organic-chemistry.org

Should a bromo-derivative such as (5-Bromo-2-cyclopropoxy-4-fluorophenyl)methanamine be synthesized, it could serve as a substrate in Buchwald-Hartwig amination reactions to introduce a secondary or tertiary amine at the C5 position. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The following table provides representative examples of Buchwald-Hartwig amination reactions on a model aryl bromide substrate, illustrating the potential for derivatization of a halogenated this compound.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Bromo-4-methoxybenzene | Aniline | Pd(OAc)₂, BINAP | NaOt-Bu | Toluene | 98 | organic-chemistry.org |

| 1-Bromo-4-methoxybenzene | Morpholine | Pd₂(dba)₃, XPhos | NaOt-Bu | Toluene | 95 | organic-chemistry.org |

| 1-Bromo-4-methoxybenzene | n-Hexylamine | Pd(OAc)₂, P(t-Bu)₃ | NaOt-Bu | Toluene | 85 | organic-chemistry.org |

| 1-Bromo-2-methylbenzene | Piperidine | Pd(OAc)₂, RuPhos | K₃PO₄ | Dioxane | 92 | organic-chemistry.org |

Stereoselective Reactions with this compound as Substrate or Reagent

The primary amine group of this compound allows for its use as a substrate in stereoselective reactions to generate chiral derivatives. One such transformation is the asymmetric reduction of an imine formed from the condensation of this compound with a ketone or, more commonly, the asymmetric reduction of an imine derived from the corresponding aldehyde, 2-cyclopropoxy-4-fluorobenzaldehyde (B14827604).

Imine reductases (IREDs) are enzymes that have shown great potential for the biocatalytic asymmetric reduction of imines to produce chiral amines with high enantioselectivity. researchgate.netunito.it The reduction of a prochiral imine, formed from 2-cyclopropoxy-4-fluorobenzaldehyde and an amine, using an IRED can yield a chiral secondary amine. Alternatively, the reductive amination of a ketone with this compound can also be achieved stereoselectively.

Below is a table representing a hypothetical stereoselective reduction of an imine derived from 2-cyclopropoxy-4-fluorobenzaldehyde, based on published data for similar substrates using imine reductases.

| Substrate (Imine) | Enzyme (IRED) | Cofactor | Solvent | Conversion (%) | Enantiomeric Excess (ee %) | Configuration | Reference |

|---|---|---|---|---|---|---|---|

| N-((2-Cyclopropoxy-4-fluorophenyl)methylene)aniline | IRED-ECO-01 | NADPH | Phosphate Buffer/DMSO | >99 | >99 | (S) | unito.it |

| N-((2-Cyclopropoxy-4-fluorophenyl)methylene)benzylamine | IRED-S-1 | NADPH | Phosphate Buffer/Isopropanol | 98 | 97 | (S) | researchgate.net |

| N-(1-(2-Cyclopropoxy-4-fluorophenyl)ethylidene)aniline | IRED-R-3 | NADH | Phosphate Buffer | 95 | 98 | (R) | unito.it |

| N-((2-Cyclopropoxy-4-fluorophenyl)methylene)methylamine | IRED-S-5 | NADPH | Phosphate Buffer/Methanol | 99 | 96 | (S) | researchgate.net |

Advanced Theoretical and Computational Characterization of 2 Cyclopropoxy 4 Fluorophenyl Methanamine

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity and physical properties. Computational methods, such as Density Functional Theory (DFT), provide deep insights into the electron distribution and orbital energies.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO):

The HOMO and LUMO are the frontier orbitals that play a significant role in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. biomedres.us

For (2-Cyclopropoxy-4-fluorophenyl)methanamine, theoretical calculations would likely be performed using a method like B3LYP with a 6-31G(d,p) basis set to determine the energies of these orbitals. researchgate.net

Illustrative HOMO-LUMO Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: This data is illustrative and represents typical values for a molecule of this nature.

Electrostatic Potential (ESP) Map:

An electrostatic potential map is a visual representation of the charge distribution in a molecule. wolfram.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net The map is colored to indicate different potential values: red typically represents regions of negative potential (electron-rich), blue represents regions of positive potential (electron-poor), and green represents neutral regions. youtube.com

For this compound, the ESP map would likely show a region of high electron density (red) around the nitrogen atom of the methanamine group due to the lone pair of electrons, making it a likely site for electrophilic attack. vaia.com The fluorine atom would also contribute to a negative potential in its vicinity. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.

Conformational Analysis and Energy Minima Determination

The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations, known as energy minima. This is achieved by systematically rotating dihedral angles and calculating the potential energy of each resulting structure.

For this compound, key rotatable bonds would be the C-O bond of the cyclopropoxy group and the C-C bond connecting the phenyl ring to the methanamine group. A potential energy surface scan would be performed to identify the global energy minimum, which corresponds to the most stable conformation of the molecule.

Illustrative Conformational Energy Data

| Conformer | Dihedral Angle (C-C-O-C) (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 180 | 0.0 |

| 2 | 60 | 2.5 |

| 3 | -60 | 2.5 |

| 4 | 0 | 5.0 |

Note: This data is illustrative and represents a hypothetical energy profile.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts:

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. researchgate.net The predicted shifts for this compound would be compared to experimental data if available.

Illustrative Predicted NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0-7.5 | 115-130 |

| CH₂ (methanamine) | ~3.8 | ~45 |

| CH (cyclopropoxy) | ~3.6 | ~60 |

| CH₂ (cyclopropyl) | 0.5-0.9 | ~5 |

Note: This data is illustrative and represents typical chemical shift ranges for these functional groups.

Predicted IR Vibrational Frequencies:

Calculations of vibrational frequencies can help assign the absorption bands in an experimental IR spectrum. Key vibrational modes for this compound would include N-H stretching of the amine, C-F stretching, C-O-C stretching of the ether, and aromatic C-H stretching.

Illustrative Predicted IR Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3300-3400 |

| Aromatic C-H Stretch | 3000-3100 |

| C-F Stretch | 1200-1250 |

| C-O-C Stretch | 1100-1150 |

Note: This data is illustrative and represents typical frequency ranges for these vibrational modes.

Molecular Docking and Interaction Studies with Model Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. csfarmacie.cz This method is widely used in drug design to understand how a ligand might interact with a protein's active site. fip.org

In a theoretical study of this compound, docking simulations could be performed against a model receptor to explore its potential binding modes and affinities. The results would be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding energy. For example, the amine group could act as a hydrogen bond donor, while the phenyl and cyclopropyl (B3062369) groups could engage in hydrophobic interactions. researchgate.net

Illustrative Molecular Docking Results

| Model Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Model Kinase A | -7.2 | ASP 150, LEU 80, PHE 120 |

| Model GPCR B | -6.8 | TYR 200, TRP 105, VAL 95 |

Note: This data is illustrative and represents hypothetical docking scores and interacting residues.

Development of Quantitative Structure-Reactivity Relationships (QSRR) for this compound and its Analogs

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. These models are developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a set of molecules and then using statistical methods to find a relationship between these descriptors and an observed reactivity parameter.

For this compound and its analogs, a QSRR study could be undertaken to predict their reactivity in a specific chemical transformation. This would involve synthesizing a library of related compounds, measuring their reaction rates, calculating a range of molecular descriptors, and then developing a predictive model. Such a model could then be used to design new analogs with optimized reactivity.

Exploration of 2 Cyclopropoxy 4 Fluorophenyl Methanamine in Molecular Recognition and Interfacial Chemistry

Study of Non-Covalent Interactions and Supramolecular Assembly

There is no available research data on the non-covalent interactions involving (2-Cyclopropoxy-4-fluorophenyl)methanamine. Studies typically in this area would investigate hydrogen bonding, halogen bonding (due to the fluorine atom), π-π stacking, and van der Waals forces, and how these contribute to the formation of larger supramolecular structures. Without experimental or computational studies, any discussion would be purely speculative.

Investigation of Binding Motifs with Model Receptors

Information regarding the binding of this compound to any model receptors is not found in the reviewed literature. Such investigations are crucial for understanding the potential of a molecule in fields like drug discovery and sensor technology. This would typically involve techniques like X-ray crystallography, NMR spectroscopy, or computational docking studies to elucidate the specific interactions and binding modes.

Chemo- and Regioselective Reactions Guided by Molecular Interactions

There are no documented studies on how the inherent molecular interactions of this compound can be used to guide chemo- and regioselective reactions. This area of research would explore how the cyclopropoxy, fluoro, and aminomethyl groups on the phenyl ring direct the outcome of chemical transformations.

Development of this compound as a Ligand for Metal Complexes or Catalysts

The potential of this compound to act as a ligand for the formation of metal complexes or as a component of a catalyst system has not been reported. Research in this domain would involve the synthesis and characterization of its metal complexes and the evaluation of their catalytic activity in various chemical reactions.

Future Research Directions and Broader Implications

Potential for (2-Cyclopropoxy-4-fluorophenyl)methanamine as a Synthetic Precursor for Advanced Materials (e.g., optoelectronic, polymeric)

The unique structural features of this compound make it a promising candidate as a monomer or key building block in the synthesis of advanced functional polymers with tailored properties.

Polymeric Materials: The primary amine group provides a reactive handle for polymerization reactions, such as the formation of polyamides, polyimides, or polyurethanes. The incorporation of the rigid cyclopropoxy-fluorophenyl moiety into a polymer backbone could impart several desirable characteristics:

Thermal Stability and Chemical Resistance: Fluorine-containing polymers are well-known for their exceptional stability, arising from the high strength of the carbon-fluorine bond. mt.com Integrating this compound into polymer structures could lead to materials with enhanced resistance to chemical attack, high temperatures, and environmental degradation. mdpi.com

Modified Mechanical Properties: The rigid and strained cyclopropane (B1198618) ring can introduce conformational constraints into a polymer chain. This can influence the material's bulk properties, potentially leading to polymers with increased rigidity, specific tensile strengths, and unique thermal expansion coefficients.

Low Surface Energy: Fluorinated polymers often exhibit low surface energy, resulting in hydrophobic and oleophobic surfaces. mdpi.com This could be leveraged to create specialized coatings with water-repellent and anti-fouling properties.

Optoelectronic Applications: The fluorinated aromatic system is of interest for optoelectronic materials. The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the phenyl ring, influencing the HOMO/LUMO energy levels. By functionalizing the amine or the aromatic ring, this scaffold could be used to construct components for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors where fine-tuning of electronic characteristics is critical.

Integration into Methodologies for Chemical Probe Development

Chemical probes are essential small molecules used to study and manipulate biological systems. whiterose.ac.uk The structure of this compound is well-suited for development into highly specific and versatile chemical probes.

Reactive Handle for Functionalization: The primary amine serves as an accessible point for chemical modification. nih.gov It can be readily coupled with fluorophores, biotin tags, or other reporter molecules to enable visualization and tracking within a cellular environment. It can also be used to attach the scaffold to a larger molecule or a solid support.

¹⁹F MRI Probes: The presence of a fluorine atom provides a unique spectroscopic signature for ¹⁹F Magnetic Resonance Imaging (MRI). nih.gov ¹⁹F MRI is a powerful imaging technique with a very low background signal in biological tissues, allowing for highly specific detection. nih.gov By incorporating this moiety into a larger probe designed to target a specific biological entity (e.g., an enzyme or receptor), it could be used for non-invasive in vivo imaging. nih.gov

Development of Sustainable Synthetic Routes for Related Compounds

As the demand for complex organic molecules grows, so does the need for environmentally benign synthetic methods. Future research will likely focus on developing "green" synthetic routes to this compound and its derivatives.

Photocatalysis: Visible-light photoredox catalysis has become a powerful tool for forming C-F and C-N bonds under mild conditions. mdpi.comnih.govacs.org This methodology avoids the harsh reagents and high temperatures often used in traditional fluorination or amination reactions, aligning with the principles of green chemistry. mdpi.comnih.gov Such photocatalytic methods could be adapted to synthesize this compound with higher energy efficiency and reduced waste. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity and can operate in environmentally friendly aqueous solvents. nih.gov Chemoenzymatic strategies, such as the use of engineered enzymes for asymmetric cyclopropanation or amination, could provide a highly efficient and enantioselective route to chiral derivatives of the target compound. nih.gov

Alternative Solvents and Reaction Conditions: Green chemistry emphasizes replacing volatile and toxic organic solvents with safer alternatives like water, ionic liquids, or supercritical fluids. nih.govchemistryjournals.net Future synthetic developments could focus on adapting the synthesis of this scaffold to such solvent systems, potentially in combination with energy-efficient techniques like microwave-assisted synthesis. chemistryjournals.netresearchgate.net

Computational Design and Prediction of Novel Analogs of this compound

Computational chemistry provides powerful tools for predicting the properties of new molecules and guiding synthetic efforts, thereby saving time and resources.

Density Functional Theory (DFT): DFT calculations can be employed to model the electronic structure, conformational preferences, and spectroscopic properties of this compound and its analogs. smolecule.com Such studies can predict how modifications to the structure—for example, changing the substitution pattern on the phenyl ring or altering the ether linkage—would affect its stability, reactivity, and electronic properties. This information is crucial for designing new molecules for specific applications in materials science or medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR): For applications in drug discovery, QSAR models can be developed to correlate structural features of analogs with their biological activity. researchgate.net By systematically modifying the scaffold in silico and calculating various molecular descriptors, researchers can build predictive models to identify which novel analogs are most likely to possess desired biological activities, prioritizing them for synthesis and testing. researchgate.net

Molecular Docking: If a biological target is known, molecular docking studies can simulate the binding of novel analogs to the target's active site. This can provide insights into the key interactions responsible for binding and guide the design of more potent and selective compounds. acs.org

Expanding the Scope of Reactions and Applications for the Cyclopropoxy-Fluorophenyl-Amine Scaffold

The cyclopropoxy-fluorophenyl-amine scaffold is a versatile building block that can participate in a wide range of chemical transformations, enabling the synthesis of diverse and complex molecular architectures.

Ring-Opening Reactions: The strained cyclopropane ring is susceptible to ring-opening reactions under certain conditions, such as with Brønsted or Lewis acids. nih.gov This reactivity can be harnessed to convert the cyclopropyl (B3062369) group into a longer alkyl chain, providing access to a different class of compounds from a common intermediate.

Derivatization of the Amine: The primary amine is a versatile functional group that can be readily converted into a wide array of other functionalities, including amides, sulfonamides, and secondary or tertiary amines. This allows for the rapid generation of a library of analogs for structure-activity relationship studies.

Aromatic Substitution: The fluorophenyl ring can undergo further functionalization through electrophilic or nucleophilic aromatic substitution reactions, allowing for the introduction of additional groups to fine-tune the molecule's properties.

The strategic combination of these reactive sites makes the cyclopropoxy-fluorophenyl-amine scaffold a valuable platform for creating sp³-rich, three-dimensional molecules, which are increasingly sought after in medicinal chemistry to improve properties like solubility and metabolic stability. tcichemicals.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (2-Cyclopropoxy-4-fluorophenyl)methanamine?

- Methodological Answer : The synthesis typically involves introducing the cyclopropoxy group via nucleophilic substitution or ring-opening reactions. For example, fluorophenyl intermediates (e.g., 4-fluorophenyl derivatives) can react with cyclopropanol derivatives under acidic or basic conditions to form the cyclopropoxy moiety. Subsequent reduction of a nitrile or imine group using reagents like LiAlH4 or NaBH4 yields the methanamine group. Structural analogs, such as [(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine, highlight the use of reductive amination and protecting-group strategies for amine stability .

- Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions, particularly with the electron-withdrawing fluorine substituent.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the cyclopropoxy ring (characteristic δ 0.5–1.5 ppm protons) and fluorophenyl group (δ 6.5–7.5 ppm aromatic protons).

- HPLC-MS : Validates purity and molecular weight, especially for detecting impurities like unreacted intermediates (e.g., 4-fluorophenol derivatives) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclopropane ring or amine orientation, if applicable.

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood due to risks of skin/eye irritation (H315, H318) and respiratory toxicity (H335) .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult poison control immediately if ingested .

- Storage : Keep in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent amine oxidation .

Advanced Research Questions

Q. How can researchers investigate the biological mechanism of action of this compound?

- Methodological Answer :

- Receptor Binding Assays : Screen against GPCRs or neurotransmitter transporters (e.g., serotonin/dopamine receptors) using radioligand displacement or fluorescence polarization. The fluorophenyl group may enhance lipophilicity, affecting membrane permeability .

- Enzyme Inhibition Studies : Use kinetic assays (e.g., Michaelis-Menten plots) to evaluate inhibition of monoamine oxidases (MAOs) or cytochrome P450 enzymes. Compare results with structural analogs like [1-(4-Fluorophenyl)cyclopentyl]methanamine to assess substituent effects .

Q. How should contradictory data in solubility or bioactivity studies be resolved?

- Methodological Answer :

- Data Triangulation : Cross-validate solubility measurements (e.g., shake-flask vs. HPLC methods) and account for temperature/pH variations. For instance, methanamine derivatives exhibit temperature-dependent solubility in polar solvents (e.g., DMF, pyridine) .

- Statistical Analysis : Apply Bland-Altman plots or Cohen’s kappa to assess inter-lab variability in bioactivity assays. Iterative refinement of experimental conditions (e.g., cell line selection, incubation time) reduces false positives/negatives .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions involving the fluorophenyl group. For cyclopropane formation, explore Rh(II)-carbenoid intermediates.

- Solvent Selection : Use aprotic solvents (e.g., THF, DCM) to stabilize intermediates. Polar solvents may enhance nucleophilicity in cyclopropoxy formation .

- Process Monitoring : Employ in-situ FTIR or LC-MS to track reaction progress and identify bottlenecks (e.g., incomplete cyclopropane ring closure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.